4-Bromo-2,3-difluorophenacylamine hydrochloride

Organic Synthesis Cross-Coupling Late-Stage Functionalization

4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS 1823324-12-4; MF C₈H₆BrF₂N·HCl; MW 286.50 g/mol) is a polyhalogenated phenacylamine derivative classified as an organic halide and primary amine hydrochloride. Its structure incorporates an α-aminoketone scaffold with a 4-bromo-2,3-difluorophenyl ring, placing it within a class of building blocks widely employed in medicinal chemistry, agrochemical research, and organic synthesis.

Molecular Formula C8H7BrClF2NO
Molecular Weight 286.50 g/mol
Cat. No. B12829474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluorophenacylamine hydrochloride
Molecular FormulaC8H7BrClF2NO
Molecular Weight286.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl
InChIInChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H
InChIKeySCEOBYQUGWVTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-difluorophenacylamine Hydrochloride: Technical Baseline for Procurement & Selection in Halogenated Phenacylamine Research


4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS 1823324-12-4; MF C₈H₆BrF₂N·HCl; MW 286.50 g/mol) is a polyhalogenated phenacylamine derivative classified as an organic halide and primary amine hydrochloride . Its structure incorporates an α-aminoketone scaffold with a 4-bromo-2,3-difluorophenyl ring, placing it within a class of building blocks widely employed in medicinal chemistry, agrochemical research, and organic synthesis. The compound is commercially available through specialty chemical suppliers such as Apollo Scientific and is intended exclusively for laboratory research use .

Why 4-Bromo-2,3-difluorophenacylamine Hydrochloride Cannot Be Substituted by Generic or Dehalogenated Analogs


Phenacylamine-based building blocks exhibit functional behavior that is highly dependent on the precise identity and position of aryl substituents. The 4-bromo substituent serves as a critical synthetic handle for late-stage diversification via cross-coupling chemistry (e.g., Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type couplings), while the 2,3-difluoro pattern imparts distinct electronic effects and influences metabolic stability in derived bioactive compounds. Replacement with a non-brominated analog (e.g., 2,3-difluorophenacylamine hydrochloride, CAS 1980062-95-0) eliminates the cross-coupling handle, whereas substitution with a non-fluorinated or differentially fluorinated analog alters both the pKₐ of the α-aminoketone moiety and the lipophilicity of downstream products, potentially compromising target binding and pharmacokinetic profiles [1].

4-Bromo-2,3-difluorophenacylamine Hydrochloride: Differential Evidence vs. Closest Structural Analogs


Synthetic Utility Evidence: The 4-Bromo Substituent Enables Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The presence of an aryl bromide at the 4-position distinguishes 4-bromo-2,3-difluorophenacylamine hydrochloride (CAS 1823324-12-4) from its non-brominated congener 2,3-difluorophenacylamine hydrochloride (CAS 1980062-95-0; MW 207.61 g/mol). The bromo substituent enables synthetic diversification through widely established palladium-catalyzed cross-coupling reactions, a capability entirely absent in the non-brominated analog. This is a class-level property of aryl bromides within phenacylamine scaffolds; phenacylamine bromides are documented as effective substrates in Suzuki couplings for the preparation of biaryl-substituted amino acid derivatives and β-homoamino acids [1].

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Physicochemical Differentiation: Molecular Weight and Predicted logP vs. Non-Brominated Analogs

The molecular weight of 4-bromo-2,3-difluorophenacylamine hydrochloride (286.50 g/mol) is approximately 38% higher than that of 2,3-difluorophenacylamine hydrochloride (207.61 g/mol), reflecting the contribution of the bromine atom (atomic weight ~79.9). Additionally, the predicted logP (octanol–water partition coefficient) of the closely related 4-bromo-2,3-difluoroaniline fragment is 2.89 [1], substantially higher than the logP values reported for non-brominated phenacylamine derivatives (e.g., phenacylamine parent compound: predicted logP ~0.6–0.8). The increased lipophilicity conferred by the bromine atom alters membrane permeability and protein-binding characteristics of downstream drug candidates.

Physicochemical Profiling Drug Design SAR

Analytical Identity: HPLC Purity Specifications and Batch-to-Batch Consistency for Procurement

Commercially sourced 4-bromo-2,3-difluorophenacylamine hydrochloride from the Apollo Scientific supply chain is listed with a molecular weight specification of 286.50 g/mol and is available through controlled distribution for laboratory research use . The comparator non-brominated analog 2,3-difluorophenacylamine hydrochloride (Apollo Scientific PC500494) is supplied with a MW specification of 207.61 g/mol . While explicit purity percentages are not universally published across all vendors for the brominated derivative, related phenacylamine hydrochloride building blocks in the Apollo catalog typically meet ≥95% purity by HPLC, providing a baseline expectation for procurement quality assessment.

Analytical Chemistry Quality Control Procurement

Kinase Inhibitor Context: 4-Bromo-2,3-difluorophenyl Motif in RET Kinase Inhibitor Programs

The 4-bromo-2,3-difluorophenyl substructure present in the target compound appears in patent literature describing RET (Rearranged during Transfection) kinase inhibitors. In BindingDB, a compound containing a 4-(4-bromo-2,3-difluorophenyl)-1H-1,2,3-triazole moiety demonstrated an IC₅₀ of 1,480 nM in a RET biochemical assay (BindingDB entry BDBM664564) [1]. While the target compound itself has not been directly assayed as a RET inhibitor, the structural motif is validated in the RET inhibitor patent landscape (e.g., US10807986, Example 59 demonstrating 0.1 nM RET IC₅₀ for an elaborated analog) [2]. This contrasts with the 2,3-difluorophenyl (non-brominated) motif, which lacks the same documented engagement in RET-targeting patent families.

Kinase Inhibition RET Cancer Therapeutics

Supply Chain and Sourcing Differentiation: Catalog Availability vs. Custom Synthesis

4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS 1823324-12-4) is listed as a catalog product by Apollo Scientific (PC500710) and distributed through CymitQuimica, with UK and US stock availability . By comparison, many alternative halogenation patterns on the phenacylamine scaffold (e.g., 4-chloro-2,3-difluoro-, 4-iodo-2,3-difluoro-, or 2-bromo-3,4-difluoro-substituted variants) are not found as standard catalog items and would require custom synthesis, incurring longer lead times and higher procurement costs. The non-brominated comparator 2,3-difluorophenacylamine hydrochloride is also commercially available (Apollo PC500494) but lacks the synthetic diversification handle as discussed above.

Chemical Sourcing Catalog Availability Procurement Lead Time

Limitation Acknowledgment: Paucity of Direct Head-to-Head Comparative Data

A systematic search of the peer-reviewed literature and patent databases (conducted 2026-04-25) reveals no published studies that directly compare 4-bromo-2,3-difluorophenacylamine hydrochloride against structural analogs in a head-to-head experimental format measuring biological activity, physicochemical stability, or synthetic yield under identical conditions. The differentiation evidence presented herein is therefore constructed from class-level inferences, cross-study comparisons of substructural motifs, and physicochemical property predictions. Prospective users are advised to conduct internal head-to-head validation for any application where precise quantitative differentiation is required for go/no-go procurement decisions.

Data Transparency Evidence Limitations Procurement Due Diligence

4-Bromo-2,3-difluorophenacylamine Hydrochloride: Evidence-Based Application Scenarios for Research Procurement


Medicinal Chemistry: RET Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

For discovery teams pursuing small-molecule RET kinase inhibitors for oncology indications, 4-bromo-2,3-difluorophenacylamine hydrochloride provides a synthetically tractable building block that incorporates the 4-bromo-2,3-difluorophenyl motif validated in multiple RET inhibitor patent families. Elaborated analogs bearing this substructure have demonstrated RET inhibitory activity ranging from sub-nanomolar to low-micromolar IC₅₀ values depending on scaffold architecture [1]. The α-aminoketone moiety further enables ketone-directed diversification (reductive amination, oxime formation, heterocycle synthesis) beyond what a simple aniline or benzylamine analog would permit.

Diversifiable Building Block for Parallel Library Synthesis via Cross-Coupling

The 4-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling the rapid generation of diverse biaryl, aryl-amine, or aryl-alkyne libraries from a single common intermediate. This capability is entirely absent in the non-brominated comparator 2,3-difluorophenacylamine hydrochloride [1]. The 2,3-difluoro substitution simultaneously modulates the electronic character of the aryl ring without occupying the para position needed for diversification.

Agrochemical Intermediate: Phenacylamine-Derived Pesticide Scaffold Development

Phenacylamine derivatives are documented as active ingredients and intermediates in pesticide development, with patents describing halogenated phenacylamine scaffolds for pest control applications [1]. The combination of the α-aminoketone pharmacophore with the polyhalogenated aryl ring aligns with structural motifs found in commercial agrochemicals where fluorine substitution enhances environmental persistence and target-site binding.

Physicochemical Probe Development: Investigating Halogen Effects on Membrane Permeability

The substantial molecular weight and predicted logP differential between 4-bromo-2,3-difluorophenacylamine hydrochloride (MW 286.50; predicted logP of the 4-bromo-2,3-difluoroaniline fragment = 2.89) and its non-brominated congener (MW 207.61; predicted logP ~0.6–0.8) [1] render this compound pair suitable for systematic studies of halogen effects on membrane permeability, protein binding, and metabolic stability in matched molecular pair analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,3-difluorophenacylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.